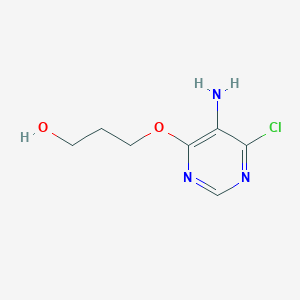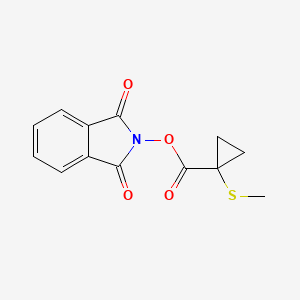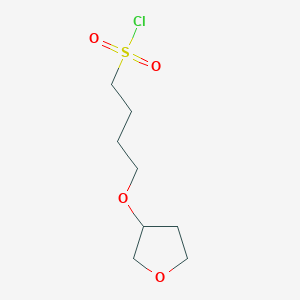
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to a butane chain, which is further connected to an oxolane ring via an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(Oxolan-3-yloxy)butanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(Oxolan-3-yloxy)butanol+Chlorosulfonic acid→4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride+HCl+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous media under mild acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.
Hydrolysis: The major product is 4-(Oxolan-3-yloxy)butane-1-sulfonic acid.
Reduction: The major product is 4-(Oxolan-3-yloxy)butane-1-sulfonyl hydride.
科学研究应用
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is employed in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
作用机制
The mechanism of action of 4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
- Methanesulfonyl chloride (MsCl)
- Para-toluenesulfonyl chloride (TsCl)
- Benzenesulfonyl chloride (BsCl)
Uniqueness
The uniqueness of this compound lies in its structure, which combines the reactivity of the sulfonyl chloride group with the stability and versatility of the oxolane ring. This makes it a valuable intermediate in the synthesis of complex organic molecules.
List of Similar Compounds
- Methanesulfonyl chloride (MsCl)
- Para-toluenesulfonyl chloride (TsCl)
- Benzenesulfonyl chloride (BsCl)
属性
分子式 |
C8H15ClO4S |
|---|---|
分子量 |
242.72 g/mol |
IUPAC 名称 |
4-(oxolan-3-yloxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO4S/c9-14(10,11)6-2-1-4-13-8-3-5-12-7-8/h8H,1-7H2 |
InChI 键 |
KNPNBTGBPZSCSA-UHFFFAOYSA-N |
规范 SMILES |
C1COCC1OCCCCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


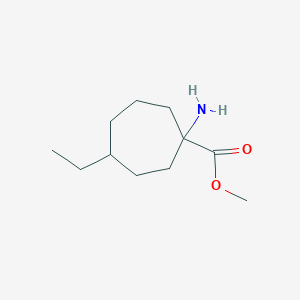
![(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride](/img/structure/B13573245.png)
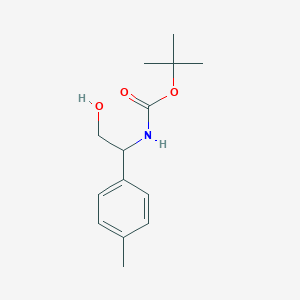

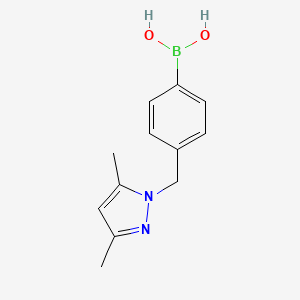
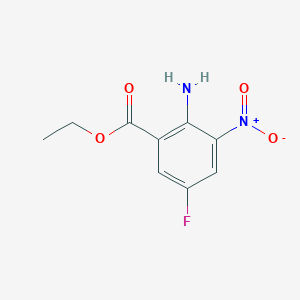


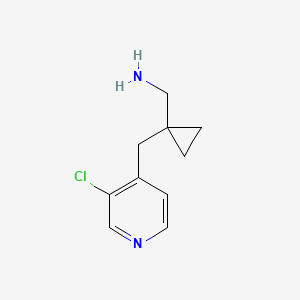

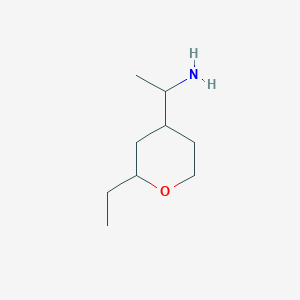
![Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride](/img/structure/B13573312.png)
